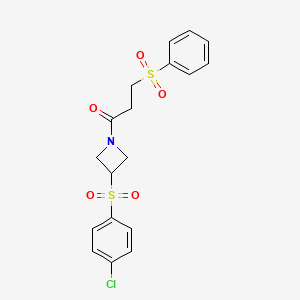

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one

Description

This compound features a unique structure combining a 4-membered azetidine ring substituted with a 4-chlorophenylsulfonyl group and a propan-1-one moiety bearing a phenylsulfonyl group.

Properties

IUPAC Name |

3-(benzenesulfonyl)-1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO5S2/c19-14-6-8-16(9-7-14)27(24,25)17-12-20(13-17)18(21)10-11-26(22,23)15-4-2-1-3-5-15/h1-9,17H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDZAMPGJWESSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCS(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The compound features a complex structure that includes an azetidine ring and sulfonyl groups, which are known to enhance biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C15H14ClN3O3S2. Its structure is characterized by:

- An azetidine ring

- Two sulfonyl groups

- A chlorophenyl substituent

The presence of these functional groups contributes to its biological activity, particularly in enzyme inhibition and antimicrobial effects.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : The compound has shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

- Enzyme Inhibition : It acts as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases .

- Anticancer Properties : The structural features of the compound suggest potential anticancer activities, which warrant further investigation through clinical trials .

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. Key mechanisms include:

- Binding Affinity : The sulfonamide group enhances binding affinity to target enzymes, potentially blocking substrate access and inhibiting enzymatic activity.

- Multi-target Interactions : The structural complexity allows for interactions with multiple biological targets, which may enhance therapeutic efficacy compared to simpler analogs .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Screening : A study demonstrated that derivatives of sulfonamide compounds, including those with similar structures to this compound, exhibited significant antibacterial properties against various pathogens .

- Enzyme Inhibition Studies : Research indicated that compounds with the sulfonamide functionality showed strong inhibitory effects on AChE and urease, suggesting their potential use in treating conditions like Alzheimer's disease and urinary tract infections .

- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between this compound and target proteins, revealing its potential as a lead compound for drug development .

Comparative Analysis

The following table summarizes the biological activities associated with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chlorobenzenesulfonamide | Sulfonamide group | Antimicrobial |

| Pyrimidinethiones | Pyrimidine ring | Anticancer |

| Azetidine derivatives | Azetidine ring | Diverse pharmacological properties |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Structural and Functional Analysis

Core Heterocycles :

- The 4-membered azetidine ring in the target compound introduces greater ring strain compared to 6-membered piperidine (e.g., 3aj) or pyrazoline (e.g., ME-3). This strain may enhance reactivity or alter binding conformations in biological systems .

- Pyrazoline derivatives (ME-1 to ME-6) exhibit dihydro-1H-pyrazole backbones, which confer rigidity and influence pharmacokinetic properties .

- Substituent Effects: Sulfonyl vs. Thioether Groups: The target compound’s sulfonyl groups are strong electron-withdrawing moieties, contrasting with thioether-containing analogs (e.g., 4a) that offer reduced polarity and altered redox properties .

Physicochemical Properties

- Polarity and Solubility : The dual sulfonyl groups in the target compound likely increase hydrophilicity compared to ME-3 (single hydrazinyloxy group, TLC Rf = 0.40) or 4a (thioether group) .

- Spectroscopic Data : Rotameric complexity observed in 3aj (two NMR rotamers) highlights conformational flexibility in sulfonyl-containing compounds, which may also apply to the target compound .

Q & A

Q. What are the critical parameters for optimizing the multi-step synthesis of this compound?

The synthesis involves sulfonylation of the azetidine ring and subsequent coupling with propan-1-one derivatives. Key parameters include:

- Temperature control : Maintain ≤0°C during sulfonyl chloride reactions to prevent side reactions (e.g., hydrolysis) .

- Solvent selection : Use polar aprotic solvents (e.g., dichloromethane) for sulfonation steps to stabilize intermediates .

- Catalysts : Triethylamine or pyridine to neutralize HCl byproducts during sulfonyl group incorporation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves unreacted starting materials and sulfonic acid byproducts .

Q. Which spectroscopic techniques are most effective for structural confirmation?

- ¹H/¹³C NMR : Key peaks include:

Q. What common impurities arise during synthesis, and how are they mitigated?

- Unreacted sulfonyl chlorides : Detected via TLC (Rf ~0.7 in ethyl acetate) and removed by aqueous washes .

- Oxidative byproducts : Use inert atmosphere (N₂/Ar) to prevent azetidine ring oxidation .

- Dimerization : Controlled by slow addition of reactants and dilute conditions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of sulfonyl groups in substitution reactions?

- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites on sulfonyl groups. For example, the 4-chlorophenylsulfonyl group shows higher electrophilicity at sulfur due to electron-withdrawing Cl .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetic analogs .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., pH 7.4 buffer, 37°C) .

- Purity validation : Use HPLC (>95% purity) to exclude confounding effects from impurities .

- Target-specific profiling : Screen against panels of related receptors/enzymes to clarify selectivity (e.g., kinase vs. protease inhibition) .

Q. How does the electronic nature of substituents influence binding affinity?

- Hammett analysis : Correlate substituent σ values (e.g., Cl: σₚ = +0.23) with log(IC₅₀) for structure-activity relationships (SAR). Electron-withdrawing groups enhance sulfonyl group electrophilicity, improving binding to nucleophilic enzyme residues .

- Comparative studies : Synthesize analogs with –CF₃, –NO₂, or –OCH₃ substituents to quantify electronic effects .

Q. What role does the azetidine ring’s strain play in stability and reactivity?

- Ring strain analysis : Azetidine’s 90° bond angles increase reactivity in nucleophilic ring-opening reactions. Stabilize via electron-withdrawing sulfonyl groups, which reduce ring basicity .

- Accelerated stability testing : Monitor degradation under stress conditions (e.g., 40°C/75% RH) to identify hydrolysis-prone intermediates .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.